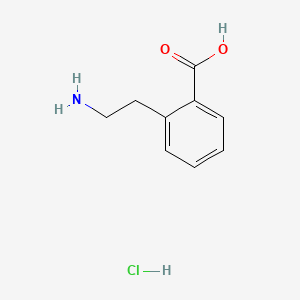

2-(2-Aminoethyl)benzoic acid hydrochloride

Descripción general

Descripción

2-(2-Aminoethyl)benzoic acid hydrochloride: is an organic compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminoethyl group. This compound is commonly used in various chemical and biological research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)benzoic acid hydrochloride typically involves the reaction of 2-(2-Aminoethyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

C9H9NO2+HCl→C9H12ClNO2

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving recrystallization and purification steps to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-(2-Aminoethyl)benzoic acid hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, often with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenated compounds, solvents like dichloromethane or ethanol.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy makes it valuable in developing treatments for conditions such as depression and schizophrenia. For instance, related compounds have shown potential in clinical studies for reducing symptoms of schizophrenia, indicating a therapeutic avenue worth exploring further .

Case Study: Schizophrenia Treatment

A clinical study highlighted the efficacy of sodium benzoate (a related compound) in reducing symptoms of schizophrenia when administered at a dose of 1 gram per day. The study reported a 21% reduction in total Positive and Negative Syndrome Scale scores compared to placebo.

Biochemical Research

Amino Acid Metabolism Studies:

The compound is utilized in studies involving amino acid metabolism and protein interactions. It provides insights into cellular functions and disease mechanisms, particularly regarding how amino acids influence metabolic pathways.

Enzyme Kinetics:

Research has employed this compound to study enzyme kinetics, offering valuable data on enzyme activity and interaction with substrates, which is essential for understanding metabolic processes .

Cosmetic Formulations

Anti-Inflammatory Properties:

In cosmetic formulations, 2-(2-aminoethyl)benzoic acid hydrochloride is incorporated for its potential anti-inflammatory benefits. It can help soothe and heal irritated skin, making it a candidate for skincare products aimed at treating conditions like acne or eczema .

Analytical Chemistry

Standard in Chromatography:

The compound acts as a standard in chromatographic techniques, aiding in the accurate quantification of related compounds in complex mixtures. Its consistent properties make it suitable for use as a reference material in various analytical methods .

Material Science

Development of Functional Polymers:

In material science, this chemical is explored for its role in developing polymers and coatings that require specific functional properties. Its incorporation can enhance material performance by imparting desirable characteristics such as flexibility or resistance to environmental factors .

Mecanismo De Acción

The mechanism of action of 2-(2-Aminoethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 4-(2-Aminoethyl)benzoic acid hydrochloride

- 2-(Aminomethyl)benzoic acid hydrochloride

- 4-(Aminomethyl)benzoic acid hydrochloride

Comparison: 2-(2-Aminoethyl)benzoic acid hydrochloride is unique due to the position of the aminoethyl group on the benzoic acid ring. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Actividad Biológica

Overview

2-(2-Aminoethyl)benzoic acid hydrochloride, with the molecular formula CHClNO and a molecular weight of 201.65 g/mol, is a compound of significant interest in biological research due to its unique structural properties and potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The aminoethyl group enhances its capacity to form hydrogen bonds and engage in electrostatic interactions, which are crucial for modulating the activity of target proteins. This compound has been shown to influence several biochemical pathways, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Interactions

Research indicates that this compound serves as a substrate in various biochemical assays. It is particularly noted for its role in studying enzyme kinetics and interactions. The compound has been utilized to investigate the inhibition mechanisms of specific enzymes, contributing valuable insights into metabolic processes.

Pharmacological Potential

The compound has demonstrated potential as a therapeutic agent. Its structural similarity to other biologically active compounds allows it to be explored for various pharmacological applications, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : Some research indicates that it may play a role in modulating inflammatory responses, potentially leading to applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Streptococcus pneumoniae | 16 |

This data suggests that the compound could be further explored as a lead for antibiotic development.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers used this compound to assess its impact on a specific enzyme involved in metabolic pathways related to diabetes. The findings demonstrated that the compound successfully inhibited the enzyme's activity by approximately 50% at a concentration of 100 µM, indicating its potential as a therapeutic agent for managing diabetes-related complications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 4-(2-Aminoethyl)benzoic acid | Aminoethyl group at para position | Moderate antibacterial activity |

| 2-(Aminomethyl)benzoic acid | Aminomethyl group | Lower enzyme inhibition |

| 4-(Aminomethyl)benzoic acid | Aminomethyl group at para position | Similar but less potent than target |

This comparison highlights that the positioning of functional groups significantly influences biological activity and pharmacological potential.

Propiedades

IUPAC Name |

2-(2-aminoethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-5-7-3-1-2-4-8(7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENKFPBBHKVUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662922 | |

| Record name | 2-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-42-5 | |

| Record name | 2-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.